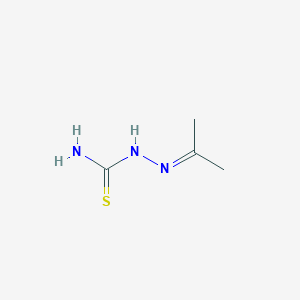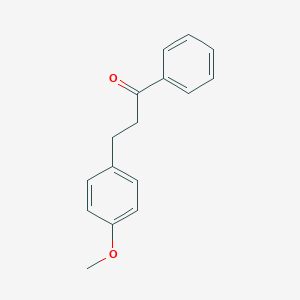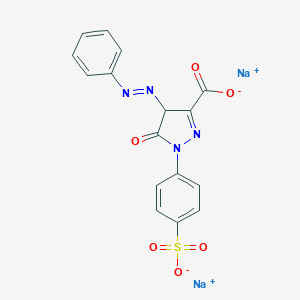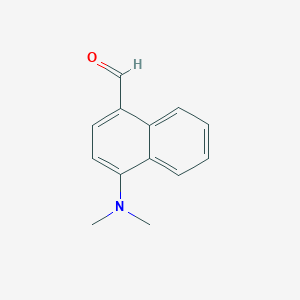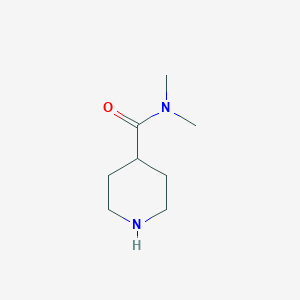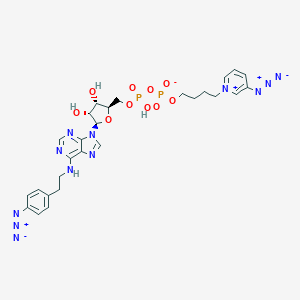
Aaabd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aaabd is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have significant biochemical and physiological effects.
作用機序
The mechanism of action of Aaabd is not fully understood, but it is believed to interact with specific receptors in the body, leading to its various effects. It has been shown to modulate specific signaling pathways that are involved in inflammation and cancer development. In agriculture, Aaabd is believed to enhance plant growth by increasing nutrient uptake and regulating plant hormones.
Biochemical and Physiological Effects:
Aaabd has been found to have significant biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and inhibit cancer cell growth. In agriculture, it has been found to increase crop yields and enhance plant growth. In materials science, Aaabd has been used to develop new materials with unique properties.
実験室実験の利点と制限
One of the advantages of using Aaabd in lab experiments is its high purity and yield, which ensures reproducibility and accuracy of results. However, one of the limitations is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for research on Aaabd. One area of research could be to further investigate the mechanism of action and identify specific receptors that Aaabd interacts with. Another area of research could be to develop new drugs based on Aaabd for the treatment of inflammation and cancer. Additionally, research could focus on optimizing the use of Aaabd in agriculture to increase crop yields and enhance plant growth. Finally, research could focus on developing new materials with unique properties using Aaabd.
Conclusion:
In conclusion, Aaabd is a compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its mechanism of action is not fully understood, but it has been found to have significant biochemical and physiological effects. While there are advantages to using Aaabd in lab experiments, there are also limitations, and further research is needed to fully understand its potential.
合成法
Aaabd is synthesized using a specific method that involves the use of various chemicals and equipment. The process involves the reaction of two specific chemicals, which results in the formation of Aaabd. The synthesis method has been optimized to ensure the purity and yield of the compound, making it suitable for various applications.
科学的研究の応用
Aaabd has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Aaabd has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, Aaabd has been found to enhance plant growth and increase crop yields. In materials science, Aaabd has been used to develop new materials with unique properties.
特性
CAS番号 |
132210-01-6 |
|---|---|
製品名 |
Aaabd |
分子式 |
C27H32N12O10P2 |
分子量 |
746.6 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-[6-[2-(4-azidophenyl)ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 4-(3-azidopyridin-1-ium-1-yl)butyl phosphate |
InChI |
InChI=1S/C27H32N12O10P2/c28-36-34-19-7-5-18(6-8-19)9-10-30-25-22-26(32-16-31-25)39(17-33-22)27-24(41)23(40)21(48-27)15-47-51(44,45)49-50(42,43)46-13-2-1-11-38-12-3-4-20(14-38)35-37-29/h3-8,12,14,16-17,21,23-24,27,40-41H,1-2,9-11,13,15H2,(H2-,30,31,32,42,43,44,45)/t21-,23-,24-,27-/m1/s1 |
InChIキー |
OYQXJMCDIFUWHB-VBHAUSMQSA-N |
異性体SMILES |
C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |
SMILES |
C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |
正規SMILES |
C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |
同義語 |
AAABD P(1)-N(6)-(4-azidophenylethyl)adenosine-P(2)-(4-(3-azidopyridinio)butyl)diphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



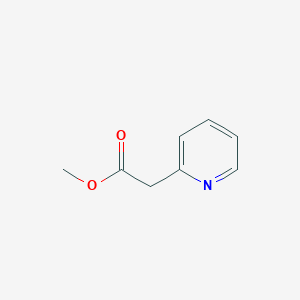
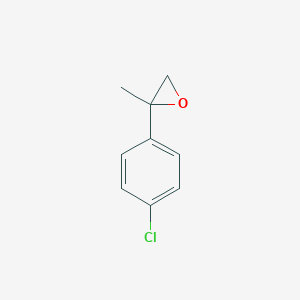
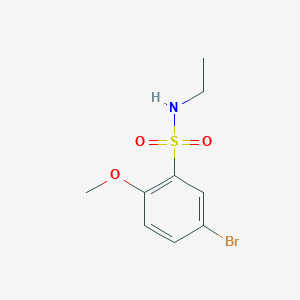
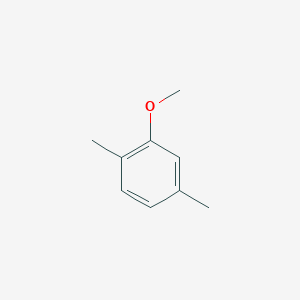

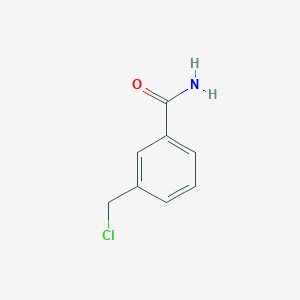

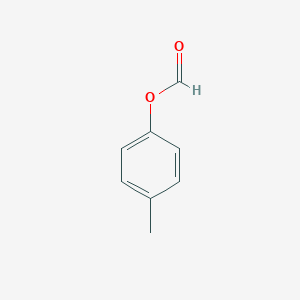
![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)
